N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide
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Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- A study explored efficient synthesis methods for compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide, highlighting the advantages of good yields, environmental friendliness, straightforward protocols, and mild reaction conditions (Raju et al., 2022).
- The reactivity of 2-substituted derivatives, including furo[2,3-b]pyrazines and thieno[2,3-b]pyrazines, towards electrophilic reagents was described in another study, providing insights into their chemical properties (Kruse et al., 1978).
Biological and Antimicrobial Activities :
- Heteroaryl pyrazole derivatives, including compounds with structural similarities to the compound , were synthesized and characterized for their biological activity against various bacteria and fungi, demonstrating the potential antimicrobial applications of such compounds (Hamed et al., 2020).
- Another study focused on the synthesis of novel thiazole derivatives bearing a pyrazole moiety, which were tested for antibacterial and antifungal activities, further supporting the antimicrobial potential of related compounds (Saravanan et al., 2010).
Supramolecular Architecture and Crystal Packing :
- The effect of aromaticity on crystal packing of furan/thiophene carboxamide compounds was examined, highlighting the role of heteroatom substitution and π-based interactions in the stabilization of the supramolecular architecture, which is relevant for understanding the molecular interactions of this compound (Rahmani et al., 2016).
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(8-11-3-7-21-10-11)18-9-12-15(17-5-4-16-12)13-2-1-6-20-13/h1-7,10H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUCNMLRJYRURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.